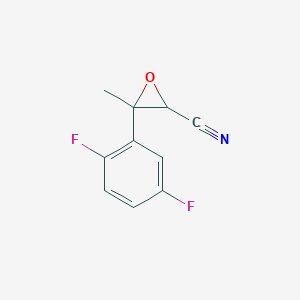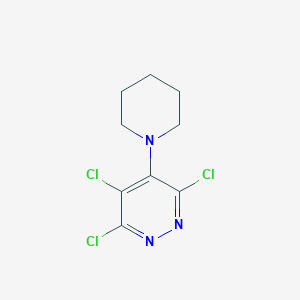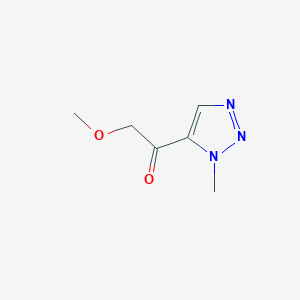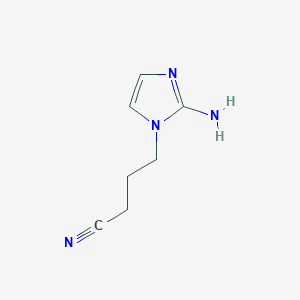
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a fluorine atom at the 7th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position on the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 7-fluoroindole followed by carboxylation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Amino derivatives: from reduction of the nitro group.
Substituted indoles: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to biological targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
- 5-Fluoro-7-nitro-1H-indole-2-carboxylic acid
- 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid
Comparison:
- 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the nitro and fluorine groups, which can influence its reactivity and binding properties.
- 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid has the nitro group at a different position, potentially altering its chemical behavior.
- 5-Fluoro-7-nitro-1H-indole-2-carboxylic acid has the fluorine and nitro groups swapped, which can affect its biological activity.
- 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid has a hydroxyl group instead of a nitro group, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C9H5FN2O4 |
|---|---|
Molekulargewicht |
224.14 g/mol |
IUPAC-Name |
7-fluoro-4-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O4/c10-5-1-2-7(12(15)16)4-3-6(9(13)14)11-8(4)5/h1-3,11H,(H,13,14) |
InChI-Schlüssel |
QIKNQNRVQVPYDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=C(N2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



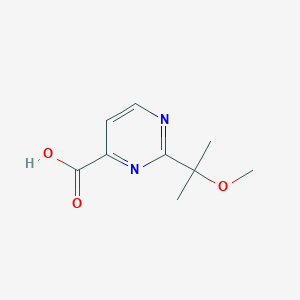
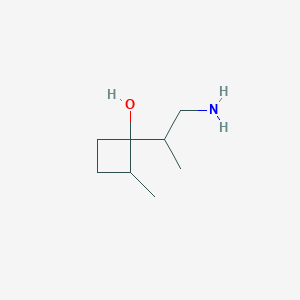
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)


![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)
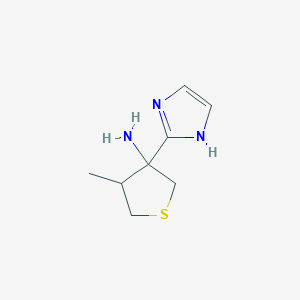

![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)
